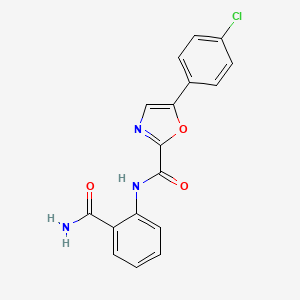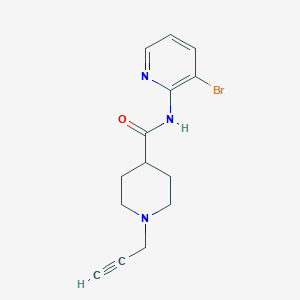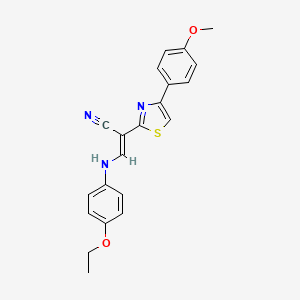
N-(2-carbamoylphenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-carbamoylphenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide” is a synthetic organic compound that belongs to the class of oxazole derivatives
Mechanism of Action
Target of Action
It is known that boronic acids and their esters, which this compound may be related to, are often used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .
Mode of Action
Carbamoylimidazolium salts, which may be structurally related to this compound, are known to act as efficient n,n-disubstituted carbamoylating reagents . They react with amines, thiols, phenols/alcohols, and carboxylic acids in high yields .
Biochemical Pathways
Boronic acids and their esters are known to undergo hydrolysis, a process that can be influenced by the substituents in the aromatic ring and the ph of the environment .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water . This could potentially affect their bioavailability.
Result of Action
The hydrolysis of boronic acids and their esters could potentially lead to changes in the chemical environment .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could potentially be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-carbamoylphenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide” typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbamoyl and chlorophenyl groups: These groups can be introduced through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(2-carbamoylphenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The chlorophenyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using it in the development of new materials or chemicals.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds with similar oxazole rings.
Carbamoylphenyl Compounds: Compounds with similar carbamoylphenyl groups.
Chlorophenyl Compounds: Compounds with similar chlorophenyl groups.
Uniqueness
“N-(2-carbamoylphenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide” is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-11-7-5-10(6-8-11)14-9-20-17(24-14)16(23)21-13-4-2-1-3-12(13)15(19)22/h1-9H,(H2,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEINOEAJAZPJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2841094.png)

![3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2841098.png)


![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2841103.png)
![6-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2841104.png)



![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2841108.png)
![ethyl 2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2841110.png)

